Ethyl 4-fluoro-3-methoxyphenylacetate

Description

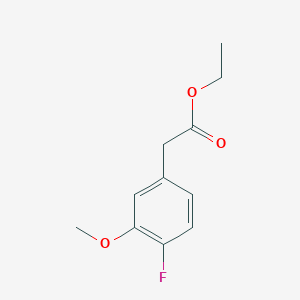

Ethyl 4-fluoro-3-methoxyphenylacetate is an ester derivative featuring a phenyl ring substituted with a fluorine atom at the para-position (C4) and a methoxy group at the meta-position (C3). These compounds belong to the phenylacetate family, which is notable for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The fluorine and methoxy substituents influence solubility, metabolic stability, and intermolecular interactions, making such derivatives valuable in drug design .

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

ethyl 2-(4-fluoro-3-methoxyphenyl)acetate |

InChI |

InChI=1S/C11H13FO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

YNUNODNTJRBAKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-methoxyphenylacetate typically involves the esterification of 4-fluoro-3-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-methoxyphenylacetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-fluoro-3-methoxyphenylacetic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

Hydrolysis: 4-fluoro-3-methoxyphenylacetic acid and ethanol.

Reduction: 4-fluoro-3-methoxyphenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-methoxyphenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-methoxyphenylacetate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The ester group can undergo hydrolysis in vivo, releasing the active phenylacetic acid derivative, which can then exert its effects on target pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-fluoro-3-methoxyphenylacetate with key analogs based on substituent patterns, molecular properties, and biological relevance.

Positional Isomers

- Ethyl 3-fluoro-4-methoxyphenylacetate (CAS 135450-61-2): This isomer swaps the positions of the fluorine and methoxy groups. Despite identical molecular formulas (C11H13FO3), the altered substituent arrangement may affect dipole moments, crystal packing, and receptor binding. Such differences are critical in medicinal chemistry, where even minor positional changes can drastically alter bioactivity .

Polyfluorinated Derivatives

- Ethyl 3,5-difluoro-4-methoxyphenylacetate (CAS 691905-11-0): With two fluorine atoms at C3 and C5, this derivative (C11H12F2O3) exhibits enhanced electronegativity and lipophilicity compared to monofluorinated analogs. These properties may improve blood-brain barrier penetration or antimicrobial efficacy .

Trifluoromethyl-Substituted Analogs

- Ethyl 4-(trifluoromethyl)phenylacetate (CAS 721-63-1):

Replacing fluorine with a trifluoromethyl group (C11H11F3O2) introduces steric bulk and strong electron-withdrawing effects. Such modifications are common in agrochemicals (e.g., strobilurin fungicides like trifloxystrobin) to resist enzymatic degradation .

Methoxy-Rich Derivatives

- Ethyl 2-(3,4-dimethoxyphenyl)acetate (CAS 4670-10-4):

This compound (C12H16O4) replaces fluorine with additional methoxy groups, increasing hydrophilicity and hydrogen-bonding capacity. Such derivatives are explored for antioxidant or anti-inflammatory applications .

Data Table: Key Properties of Selected Compounds

*Assumed properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.